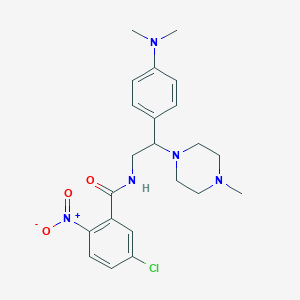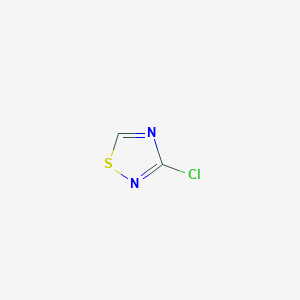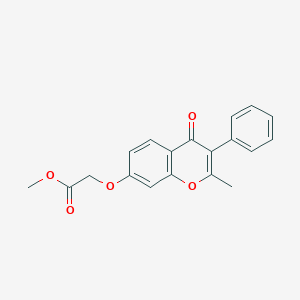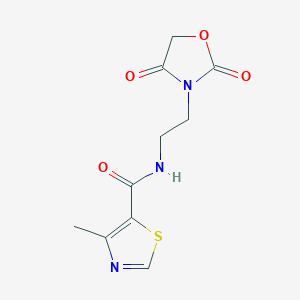
2-Bromo-4-(difluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-4-(difluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C7H6BrClF2N . It is related to “4-Bromo-2-(trifluoromethyl)aniline hydrochloride”, which has a molecular weight of 276.48 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(difluoromethyl)aniline hydrochloride” can be represented by the SMILES stringCl.Nc1ccc(Br)cc1C(F)(F)F . This indicates that the molecule consists of a bromine atom and a difluoromethyl group attached to a benzene ring, which is also attached to an amine group. The entire molecule is associated with a chloride ion .
科学的研究の応用
Synthesis Applications
A study by Kong et al. (2017) developed a convenient method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br. This process, efficient under blue LED irradiation, facilitates the installation of amino and fluoroalkyl moieties, demonstrating the compound's utility for further modifications in functional molecule synthesis (Jingjing Kong et al., 2017).
Material Science
In material science, Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, investigating the photochromic mechanism of salicylideneanil units. The study illustrated the excited state intramolecular proton-transfer process, highlighting the potential use of such compounds in creating polymeric films with fluorescent properties (E. Buruianǎ et al., 2005).
Pharmaceutical Intermediates
In the realm of pharmaceuticals, Wang et al. (2021) reported a palladium-catalyzed, ligand-promoted C-H fluorine-containing olefination of anilides, showcasing the synthetic importance of such reactions. This method highlights the adaptability of 2-Bromo-4-(difluoromethyl)aniline hydrochloride in synthesizing bioactive compounds, demonstrating its value as a pharmaceutical intermediate (Dongjie Wang et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, “4-Bromo-2-(trifluoromethyl)aniline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4-(difluoromethyl)aniline hydrochloride have been studied in rats . The compound was administered intraperitoneally at a dose of 50 mg/kg, and urine was collected over several time intervals for analysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(difluoromethyl)aniline hydrochloride . For instance, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability . It is also important to avoid contact with strong oxidizing agents, as they may react with the compound .
特性
IUPAC Name |
2-bromo-4-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTPWDKWTJINNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)aniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)

![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)


![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)
![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

